Cas no 163852-47-9 (Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate)

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a versatile heterocyclic building block used in organic synthesis and medicinal chemistry. Its key features include a reactive iodo substituent at the 4-position, enabling further functionalization via cross-coupling reactions, and a Boc-protected pyrrole scaffold, which enhances stability while allowing deprotection under mild conditions. The compound’s structural framework is valuable for constructing complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its crystalline solid form ensures ease of handling and storage. The combination of reactivity and stability makes it a practical intermediate for researchers seeking to explore pyrrole-based derivatives.
Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate structure
163852-47-9 structure
Product Name:Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
CAS No:163852-47-9
MF:C9H12INO3
MW:309.10095500946
CID:4823316
Update Time:2026-02-27

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
    • Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
    • Inchi: 1S/C9H12INO3/c1-9(2,3)14-8(13)11-5-6(10)4-7(11)12/h4H,5H2,1-3H3
    • InChI Key: FOVBLNSSZNSVEX-UHFFFAOYSA-N
    • SMILES: IC1=CC(N(C(=O)OC(C)(C)C)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 304
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.6

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A109007292-1g
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
163852-47-9 97%
1g
$527.34 2022-04-02
Chemenu
CM507446-1g
tert-Butyl4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
163852-47-9 97%
1g
$843 2023-01-10
Ambeed
A184767-1g
tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
163852-47-9 97%
1g
$850.0 2024-04-23

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:163852-47-9)Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
Order Number:A911045
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:40
Price ($):765.0
Email:sales@amadischem.com

Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate Related Literature

Additional information on Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Tert-butyl 4-Iodo-2-Oxo-2,5-Dihydro-1H-Pyrrole-1-Carboxylate: A Comprehensive Overview

The compound tert-butyl 4-iido-2-oxyo-2,5-dihydro-H-pyrrole-carboxylate (CAS No. 163852-47-9) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds. This compound has garnered attention due to its unique structural features and potential applications in drug discovery and chemical synthesis. The molecule consists of a pyrrole ring system with an iodo substituent at the 4-position and a tert-butyl ester group attached to the carboxylic acid moiety. These structural elements make it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of tert-butyl 4-iido derivatives in medicinal chemistry. For instance, researchers have explored the use of this compound as a precursor for synthesizing bioactive pyrrole-containing molecules. The presence of the iodo group at the 4-position facilitates various cross-coupling reactions, such as Suzuki-Miyaura coupling, which are widely used in the construction of complex molecular frameworks. This makes tert-butyl 4-iido derivatives highly valuable in the synthesis of heterocyclic compounds with potential therapeutic applications.

The pyrrole carboxylate moiety in this compound is another key feature that contributes to its versatility. Pyrroles are known for their aromaticity and ability to participate in hydrogen bonding, making them ideal for designing molecules with specific biological activities. The tert-butyl ester group further enhances the stability and solubility of the compound, which are critical factors in drug design. Recent advancements in stereochemistry and asymmetric synthesis have also enabled researchers to explore enantiomerically pure derivatives of this compound, opening new avenues for its application in chiral drug discovery.

In terms of synthesis, tert-butyl 4-iido derivatives can be prepared through various methods, including nucleophilic substitution and oxidative coupling reactions. One notable approach involves the oxidation of an appropriate starting material to introduce the iodo group at the desired position. This process is often optimized using catalytic systems that enhance reaction efficiency and selectivity. The use of microwave-assisted synthesis has also been reported for preparing this compound, which significantly reduces reaction times while maintaining high yields.

From a biological standpoint, tert-butyl 4-iido derivatives have shown promise in preliminary assays targeting various disease states. For example, studies have demonstrated that these compounds exhibit moderate inhibitory activity against certain enzymes associated with cancer and inflammation. The pyrrole ring system is particularly interesting due to its ability to interact with protein targets through π–π stacking and hydrogen bonding interactions. Further research is currently underway to optimize the pharmacokinetic properties of these compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles.

Another area of interest is the use of tert-butyl 4-iido derivatives as intermediates in total synthesis programs. The ability to perform site-selective modifications on this compound allows chemists to construct complex natural product analogs with high precision. For instance, recent work has focused on using this compound as a key intermediate in the synthesis of polyketide-derived natural products, which are known for their diverse biological activities.

In conclusion, tert-butyl 4-iido derivatives represent a valuable class of compounds with significant potential in organic synthesis and drug discovery. Their unique structural features and reactivity make them indispensable tools for chemists aiming to develop novel bioactive molecules. As research continues to uncover new applications and optimization strategies for these compounds, their role in advancing medicinal chemistry will undoubtedly grow.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:163852-47-9)Tert-Butyl 4-iodo-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate
A911045
Purity:99%
Quantity:1g
Price ($):765.0
Email